Tridecanoate

Antimicrobial Minimum inhibitory concentration Streptococcus mutans

Methyl Tridecanoate (C13:0 methyl ester) is the definitive odd-chain FAME for metabolic tracing and lipidomics internal standardization. Its β-oxidation generates propionyl-CoA, entering the TCA cycle via succinyl-CoA—an anaplerotic route unavailable to even-chain esters, ensuring tracer specificity. Liquid at room temperature (mp 5.5°C) eliminates pre-warming and enables direct dispensing in automated HTS workflows. As the scaffold of tridecanoic acid (MIC 12.5 µg/mL against S. mutans), it provides the highest saturated fatty acid antimicrobial potency baseline for SAR campaigns. Supplied at ≥97% GC purity with ambient shipping.

Molecular Formula C13H25O2-
Molecular Weight 213.34 g/mol
Cat. No. B1259635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTridecanoate
Molecular FormulaC13H25O2-
Molecular Weight213.34 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(=O)[O-]
InChIInChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/p-1
InChIKeySZHOJFHSIKHZHA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tridecanoate: Procurement-Grade Overview of C13 Fatty Acid Ester Physical, Synthetic, and Bioactivity Specifications


Tridecanoate refers to the ester derivatives of tridecanoic acid (C13:0), a 13-carbon odd-chain saturated fatty acid. This compound class is characterized by a C13 aliphatic backbone with a terminal carboxyl ester functionality, conferring distinctive physicochemical properties including moderate lipophilicity (calculated logP values ranging from approximately 5.8 to 6.5 depending on the ester moiety) and low water solubility [1]. Tridecanoate esters are widely documented as constituents of natural products, as analytical reference standards for lipidomics, and as intermediates in the synthesis of specialty esters and surfactants [2]. Their unique odd-carbon chain length distinguishes them metabolically from even-chain fatty acid esters, producing propionyl-CoA rather than exclusively acetyl-CoA upon β-oxidation, a property that underpins their utility as metabolic tracers and biomarker candidates [3].

Tridecanoate: Why In-Class Substitution with Even-Chain or Short-Chain Fatty Acid Esters Compromises Experimental Reproducibility


Generic substitution among fatty acid esters is not scientifically defensible due to chain-length-dependent divergence in physicochemical behavior, biological activity, and metabolic fate. Tridecanoate esters possess an odd-numbered C13 chain that generates propionyl-CoA upon β-oxidation, thereby entering the TCA cycle via succinyl-CoA—an anaplerotic route unavailable to even-chain C12 (laurate) or C14 (myristate) esters, which yield exclusively acetyl-CoA [1]. This metabolic distinction directly impacts outcomes in studies involving mitochondrial respiration, gluconeogenesis, or fatty acid oxidation disorders [2]. Furthermore, chain length governs critical procurement-relevant parameters including melting point, boiling point, density, and logP, with C13 esters occupying a narrow physicochemical window that differs measurably from adjacent homologs . Substituting tridecanoate with a C12 or C14 analog therefore introduces uncontrolled variables in solubility, volatility, chromatographic retention time, and membrane permeability, undermining assay reproducibility and cross-study comparability. The quantitative evidence below establishes the specific performance boundaries that justify targeted procurement of tridecanoate rather than its nearest available alternatives.

Tridecanoate Procurement Evidence Guide: Head-to-Head Quantitative Differentiation from C12, C14, and Other Fatty Acid Ester Comparators


Antibacterial Activity: Tridecanoic Acid Demonstrates 2.5-Fold Lower MIC Than Closest Saturated Fatty Acid Comparator Against Streptococcus mutans

In a systematic head-to-head comparison of saturated fatty acid antibacterial activity, tridecanoic acid (C13:0, the parent acid of tridecanoate esters) exhibited the highest potency among all saturated fatty acids tested, with an MIC of 12.5 μg/mL against the cariogenic bacterium Streptococcus mutans [1]. The nearest saturated comparator, myristic acid (C14:0), showed substantially weaker activity, as did lauric acid (C12:0). Unsaturated fatty acids such as 10Z-heptadecenoic acid achieved greater potency (MIC 3.13 μg/mL), establishing a clear chain-length and saturation-state activity hierarchy [1]. This represents the most potent saturated fatty acid activity documented in this assay system, with a 2.5-fold improvement over the next most active saturated fatty acid.

Antimicrobial Minimum inhibitory concentration Streptococcus mutans

Lipophilicity and Permeability: Ethyl Tridecanoate Exhibits Higher Calculated logP and Predicted Caco-2 Permeability Than Shorter-Chain Ethyl Ester Analogs

Ethyl tridecanoate (C15H30O2, MW 242.40) exhibits a calculated XLogP3-AA value of 6.2 [1] and an AlogP of 4.86 [2], positioning it as a moderately lipophilic ester suitable for applications requiring balanced membrane partitioning. In silico ADMET predictions indicate high probability of human intestinal absorption (99.7%) and Caco-2 permeability (89.6%), with predicted blood-brain barrier penetration (95.0%) [2]. While direct comparative ADMET data for ethyl laurate (C12) or ethyl myristate (C14) are not available in the same predictive framework, the established linear relationship between fatty acid chain length and logP permits class-level inference that ethyl tridecanoate occupies a distinct and potentially optimal lipophilicity window for certain absorption and distribution applications.

Lipophilicity ADMET Membrane permeability

Melting Point and Physical State: Methyl Tridecanoate (5.5°C) Remains Liquid at Standard Laboratory Temperatures, Unlike Solid Higher Homologs

Methyl tridecanoate (C14H28O2, MW 228.37) exhibits a melting point of 5.5°C and density of 0.864 g/cm³ at 25°C . This melting point is substantially lower than that of methyl myristate (C15H30O2, methyl ester of C14:0), which melts at approximately 18-19°C, and methyl palmitate (C17H34O2, C16:0), which is a solid at room temperature (melting point ~30°C) . The C13 odd-chain ester thus occupies a unique physical-state transition boundary: it remains a liquid under standard ambient laboratory conditions (20-25°C), whereas C14 and longer even-chain methyl esters require warming or solvent dissolution for handling. This distinction carries direct practical implications for weighing accuracy, solvent-free dispensing, and cold-chain logistics.

Melting point Physical state Handling

Surfactant Thermal Stability: Sodium Tridecanoate Exhibits Higher Melting Point (67-69°C) Than Shorter-Chain Sodium Carboxylate Surfactants

Sodium tridecanoate (C13H25NaO2, MW 237.33), the sodium salt of tridecanoic acid, exhibits a melting point of approximately 67-69°C . This thermal property is elevated relative to shorter-chain sodium carboxylate surfactants, such as sodium laurate (C12, melting point ~43-45°C) and sodium caprate (C10, melting point ~35-40°C), reflecting the increased van der Waals interactions associated with the extended C13 hydrocarbon chain. The compound functions as an amphiphilic surfactant with applications in emulsification, micelle formation, and metal ion complexation .

Surfactant Thermal stability Emulsification

Metabolic Fate Divergence: Tridecanoate Esters Generate Propionyl-CoA (Not Exclusively Acetyl-CoA), Supporting Anaplerotic TCA Cycle Entry

Tridecanoate esters, upon hydrolysis to tridecanoic acid, undergo β-oxidation to yield propionyl-CoA as the terminal three-carbon fragment, which is subsequently converted to succinyl-CoA and enters the tricarboxylic acid (TCA) cycle as an anaplerotic intermediate [1]. This metabolic route is fundamentally distinct from even-chain fatty acid esters (C12, C14, C16, C18), which yield exclusively acetyl-CoA and cannot replenish TCA cycle intermediates depleted during fasting or metabolic stress [2]. The odd-chain-specific production of propionyl-CoA enables tridecanoate to support gluconeogenesis and mitochondrial respiration via a pathway unavailable to even-chain comparators [1].

Metabolism β-oxidation Odd-chain fatty acid

Synthetic Accessibility: Di-(Tridecyl)Tridecanoate Forms Spontaneously Under Guerbet Alcohol Condensation Conditions at 170-240°C

In the catalytic dehydrogenation-esterification of Guerbet alcohols (2-substituted alcohols), di-(tridecyl)tridecanoate—a 39-carbon ester product—forms via oxidation of the starting alcohol to the corresponding acid followed by esterification with the di-alcohol product [1]. This reaction proceeds at 170-240°C in the presence of a two-component catalyst system comprising platinum on activated carbon, zinc oxide or zinc carboxylate, and NaOH, KOH, or LiOH [1]. The patent literature explicitly notes that di-(tridecyl)tridecanoate can be formed under these conditions, distinguishing it from esters of shorter or unbranched alcohols which may require alternative synthetic routes or exhibit different reactivity profiles [1].

Ester synthesis Guerbet alcohol Catalytic dehydrogenation

Tridecanoate: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Antimicrobial Structure-Activity Relationship (SAR) Studies in Oral Microbiology

Tridecanoate esters and their parent acid are optimal starting materials for SAR campaigns investigating fatty acid-based antimicrobials against cariogenic bacteria. As established in Section 3, tridecanoic acid exhibits the lowest MIC (12.5 μg/mL) among saturated fatty acids against Streptococcus mutans [1]. This positions C13 tridecanoate derivatives as the most potent saturated fatty acid scaffold available, enabling researchers to explore esterification effects (e.g., methyl, ethyl, glyceryl) on antimicrobial activity while avoiding the oxidative instability of unsaturated fatty acid comparators. Procurement of tridecanoate esters rather than C12 or C14 analogs ensures the highest baseline activity within the saturated series.

Lipidomics Analytical Reference Standards and Metabolic Tracer Studies

The odd-chain C13 backbone of tridecanoate esters confers unique value as an internal standard or metabolic tracer in lipidomics workflows. Upon β-oxidation, tridecanoate yields propionyl-CoA, which enters the TCA cycle as succinyl-CoA—an anaplerotic route unavailable to even-chain fatty acid esters [2]. This metabolic distinction enables researchers to track fatty acid oxidation flux, investigate mitochondrial anaplerosis, or serve as a stable isotope-labeled tracer for quantitative lipidomics. Substitution with even-chain esters would fundamentally alter the metabolic readout and compromise tracer specificity [2].

Automated High-Throughput Screening (HTS) and Liquid Handling Workflows

Methyl tridecanoate remains liquid at standard ambient laboratory temperatures (melting point 5.5°C), whereas longer-chain methyl esters (C14 and above) are solids at 25°C requiring pre-warming or solvent dissolution . For HTS facilities and automated liquid handling systems, this physical state difference translates to simplified compound management: methyl tridecanoate can be dispensed directly without solvent, weighed with greater precision, and stored without cold-chain precipitation concerns. Procurement of methyl tridecanoate rather than methyl myristate (C14) eliminates an entire sample preparation step in automated workflows .

Personal Care and Industrial Surfactant Formulation Development

Sodium tridecanoate exhibits a melting point of 67-69°C, substantially exceeding that of shorter-chain sodium carboxylate surfactants such as sodium laurate (~43-45°C) . This enhanced thermal stability makes tridecanoate-based surfactants preferable for formulations subjected to elevated processing temperatures or warm-climate storage. The C13 chain length also provides a distinct hydrophilic-lipophilic balance (HLB) profile intermediate between C12 and C14 surfactants, offering formulators an additional degree of freedom in emulsion optimization that cannot be achieved by blending shorter- and longer-chain alternatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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